molecular formula C14H16F3NO2 B13222706 4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13222706
M. Wt: 287.28 g/mol
InChI Key: GHTGTSYWERTCEK-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H16F3NO2 This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the 4-Methylphenyl Group: This can be done through Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • 4-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • 4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Uniqueness

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H16F3NO2/c1-9-2-4-10(5-3-9)6-11-7-18-8-13(11,12(19)20)14(15,16)17/h2-5,11,18H,6-8H2,1H3,(H,19,20)

InChI Key

GHTGTSYWERTCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F

Origin of Product

United States

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